3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
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Overview
Description
3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a complex organic compound that combines a thiophene ring with a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone typically involves the reaction of 3-methyl-2-thiophenecarbaldehyde with N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The thiophene and quinoxaline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and quinoxaline rings.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Various substituted thiophene and quinoxaline derivatives.
Scientific Research Applications
3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-thiophenecarboxaldehyde: A related compound with a similar thiophene ring structure.
N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazine: Shares the quinoxaline moiety with the target compound.
Uniqueness
3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is unique due to the combination of the thiophene and quinoxaline rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c1-9-6-7-23-12(9)8-19-22-14-13(15(16,17)18)20-10-4-2-3-5-11(10)21-14/h2-8H,1H3,(H,21,22)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGWPLUIFRRINT-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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